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Compound of Interest

Compound Name:
Benzyl-[2-(4-methoxy-phenyl)-

ethyl]-amine

CAS No.: 51713-72-5

Cat. No.: B2986508

Get Quote

Introduction & Chemical Profile
Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (CAS: 51713-72-5) is a secondary amine

structurally characterized by a phenethylamine core with a para-methoxy substitution, N-

alkylated with a benzyl group.[1]

This compound presents a unique analytical challenge: it is an isobaric regioisomer of the

potent hallucinogen 25H-NBOMe (where the methoxy is on the benzyl ring rather than the

phenethyl ring). Differentiating these isomers is critical in forensic analysis to avoid false

positives for controlled substances.
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Property Value Relevance to Analysis

Formula C₁₆H₁₉NO MW = 241.33 g/mol

pKa (Calc) ~9.5 (Basic)
Requires pH control in HPLC

to prevent peak tailing.

logP ~3.2
Moderately lipophilic; suitable

for Reversed-Phase LC.

Solubility Soluble in MeOH, ACN, DCM
Compatible with standard

organic extraction methods.

Method A: HPLC-UV/DAD & LC-MS Protocol
Best for: Quantitative analysis, purity assessment, and thermally unstable samples.

Chromatographic Conditions
Rationale: A C18 stationary phase is selected for robustness. Acidic mobile phases are

employed to protonate the secondary amine, ensuring solubility and consistent retention,

though this may cause peak tailing due to silanol interactions. To mitigate this, a "Charged

Surface Hybrid" (CSH) or end-capped column is recommended.

Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent (e.g., Agilent

Zorbax Eclipse Plus).

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 40°C.

Gradient Program
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Time (min) % Mobile Phase B Event

0.00 5 Initial equilibration

2.00 5
Hold to elute polar

interferences

12.00 90 Linear ramp to elute analyte

15.00 90 Wash

15.10 5 Re-equilibration

20.00 5 End of Run

Detection Parameters
UV/DAD: Monitor at 220 nm (amide/amine absorption) and 275 nm (aromatic ring

specificity).

MS (ESI+):

Mode: Positive Electrospray Ionization (ESI+).

Scan Range: m/z 100–500.

Target Ion: [M+H]⁺ = 242.15.

Fragmentor Voltage: 110 V (Optimized for transmission).

Method B: GC-MS Protocol (Forensic Standard)
Best for: Structural elucidation and differentiation from NBOMe isomers.

Critical Note: As a secondary amine, the analyte can be analyzed directly, but derivatization is

strongly recommended to improve peak shape, sensitivity, and spectral distinctiveness against

isomers.

Sample Preparation (Liquid-Liquid Extraction)
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Aliquot: Transfer 1.0 mL sample (urine/blood/solution) to a glass tube.

Basify: Add 200 µL 1.0 M NaOH (Target pH > 12) to neutralize the amine salt.

Extract: Add 3.0 mL Ethyl Acetate:Hexane (50:50). Vortex for 2 mins.

Centrifuge: 3000 rpm for 5 mins. Transfer organic layer to a clean vial.

Evaporate: Dry under N₂ stream at 40°C.

Reconstitute/Derivatize:

Option A (Direct): Reconstitute in 100 µL Ethyl Acetate.

Option B (Pentafluoropropionyl derivative - PFPA): Add 50 µL PFPA and 50 µL Ethyl

Acetate. Incubate at 60°C for 20 mins. Evaporate and reconstitute.

GC Parameters[2][3][4][5]
Instrument: Agilent 7890B/5977B or equivalent.

Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless mode, 250°C.

Oven Program:

Initial: 80°C (hold 1 min).

Ramp: 20°C/min to 280°C.

Hold: 280°C for 10 mins.

Mass Spectrometry (EI) Interpretation
In Electron Impact (EI) mode (70 eV), the fragmentation pattern is distinct from NBOMe

isomers.
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Molecular Ion (M⁺): m/z 241 (Weak).

Base Peak (Likely):

m/z 120: Formed by

-cleavage at the nitrogen, retaining the benzyl group (

).

m/z 121: 4-methoxybenzyl cation (from the phenethyl side if rearrangement occurs).

m/z 91: Tropylium ion (Benzyl fragment).

Differentiation Key: Unlike 25H-NBOMe (which yields a dominant m/z 121 from the N-benzyl-

methoxy group), the title compound (methoxy on phenethyl) will favor the m/z 120 fragment

(N-benzyl iminium) or m/z 134/135 fragments derived from the methoxyphenethyl moiety.

Validation & Quality Control
Summarized validation parameters for the HPLC-UV method.

Parameter Acceptance Criteria Experimental Protocol

Linearity (R²) > 0.999
5-point calibration curve (1–

100 µg/mL).

LOD / LOQ
S/N > 3 (LOD); S/N > 10

(LOQ)

Determine via serial dilution of

standard.

Precision (RSD) < 2.0%
6 replicate injections of mid-

level standard.

Recovery 85% – 115%
Spike blank matrix at 3

concentration levels.

Visual Workflows
Analytical Decision Logic
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This diagram guides the analyst in choosing the correct workflow based on the sample type

and data requirements.

Sample Received

Determine Matrix & Goal

Goal: Quantitation / Purity
(Pharm/Synthesis)

High Conc.

Goal: Identification / Forensics
(Bio-fluids/Unknowns)

Trace / Complex

Method A: HPLC-UV/MS
(C18 Column, Acidic Mobile Phase)

Method B: GC-MS
(LLE Extraction + Derivatization)

Output: Purity % & Conc.
(No Thermal Degradation)

Output: Spectral Fingerprint
(Isomer Differentiation)

Click to download full resolution via product page

Caption: Decision tree for selecting between HPLC and GC-MS workflows based on analytical

objectives.

GC-MS Derivatization & Fragmentation Pathway
Visualizing the structural modification and resulting mass spectral cleavage.

Analyte:
Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine

Derivatization
(PFPA Reagent)

 60°C, 20 min PFP-Derivative
(Improved Volatility) Electron Impact (70eV)

 GC Injection

Fragment A (m/z 91)
Tropylium

Fragment B (m/z 120/121)
Alpha-Cleavage/Methoxybenzyl
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Caption: Workflow for derivatization and expected fragmentation patterns in GC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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